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Compound of Interest

3-(2-hydroxy-6-methylquinolin-3-
Compound Name:

yl)propanoic acid
CAS No.: 1017249-91-0
Cat. No.: B6524647

Get Quote

Executive Summary & Retrosynthetic Analysis

Target Molecule: 6-Methylquinoline-3-propanoic acid Molecular Formula: C13H13NO2 CAS
Registry Number: (Analogous to 91-62-3 for core) Primary Application: Pharmaceutical
intermediate (e.g., Thromboxane receptor antagonists, HDAC inhibitors).

The synthesis of 6-methylquinoline-3-propanoic acid presents a classic challenge in
heterocyclic chemistry: functionalizing the pyridine ring of the quinoline system at the 3-position
while maintaining a specific substitution (methyl) on the benzenoid ring at the 6-position.

Direct electrophilic substitution at the 3-position of quinoline is difficult due to the electron-
deficient nature of the pyridine ring. Therefore, the most robust strategies rely on de novo ring
construction or functional group interconversion of pre-functionalized 3-halo or 3-formyl
quinolines.

Retrosynthetic Logic

We identify two primary disconnections:
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e C2-C3 Bond Formation (Cyclization): Constructing the pyridine ring from an aniline
precursor via Vilsmeier-Haack formylation.

+ Side Chain Extension: Extending a C1 unit (aldehyde) to a C3 unit (propanoic acid) via
Knoevenagel condensation and reduction.
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Figure 1: Retrosynthetic analysis showing the Meth-Cohn cyclization pathway.[1]
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Pathway A: The Meth-Cohn Vilsmeier-Haack Route
(Industrial Standard)

This is the most scalable and cost-effective route. It utilizes the Meth-Cohn synthesis, which
converts acetanilides directly into 2-chloro-3-formylquinolines. This intermediate provides a
"handle" (aldehyde) for chain extension and a chlorine atom that can be removed later.

Step 1: Synthesis of 2-Chloro-6-methylquinoline-3-
carbaldehyde

This step constructs the quinoline core. The reaction between the acetanilide and the Vilsmeier
reagent (DMF/POCIs) is highly regioselective.

e Reagents:

-(4-methylphenyl)acetamide, POCIs, DMF.

e Mechanism: The amide oxygen attacks the Vilsmeier reagent (chloroiminium ion), forming an
intermediate that undergoes intramolecular electrophilic aromatic substitution.

Protocol:

e Preparation: In a dry flask under Nz, cool DMF (3.0 eq) to 0°C. Add POCIs (7.0 eq) dropwise.
Stir for 30 min to form the Vilsmeier reagent (white slurry).

o Addition: Add

-(p-tolyl)acetamide (1.0 eq) portion-wise.

e Cyclization: Heat the mixture to 75-80°C for 4—6 hours. Evolution of HCI gas will occur
(scrubber required).

e Quench: Pour the viscous reaction mixture onto crushed ice/water with vigorous stirring. The
iminium salt hydrolyzes to precipitate the aldehyde.

« Purification: Filter the yellow solid, wash with water, and recrystallize from ethyl
acetate/hexane.
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e Yield: Typically 65—-75%.

Step 2: Knoevenagel Condensation
The aldehyde is extended to the acrylic acid derivative.

e Reagents: Malonic acid, Pyridine, Piperidine (cat).

» Reaction:

Protocol:

Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde (1.0 eq) and malonic acid (1.5 eq) in
pyridine (5-10 volumes).

Add catalytic piperidine (0.1 eq).

Reflux (100-115°C) for 3-5 hours until CO:z evolution ceases.

Cool and pour into dilute HCI (to neutralize pyridine).

Filter the precipitated 3-(2-chloro-6-methylquinolin-3-yl)acrylic acid.

Step 3: Simultaneous Reduction and Dechlorination

This is the critical "telescoped"” step. We need to reduce the alkene and remove the 2-chloro
substituent to yield the target 6-methylquinoline-3-propanoic acid.

e Reagents: Hz (balloon or 30 psi), 10% Pd/C, Methanol, Sodium Acetate (or MgO).

o Chemistry: Pd/C catalyzes both the hydrogenation of the double bond and the
hydrogenolysis of the C-Cl bond. The base is essential to neutralize the HCI formed,
preventing poisoning of the catalyst and protonation of the quinoline nitrogen.

Protocol:
e Suspend the acrylic acid derivative in Methanol.

¢ Add Sodium Acetate (2.0 eq) and 10% Pd/C (10 wt% loading).
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 Stir under Hz atmosphere at RT or slightly elevated temperature (40°C) for 12 hours.
o Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate.

» Acidify to pH 4-5 to precipitate the free acid.

Pathway B: The Heck Coupling Route (Catalytic
Approach)

This route is preferred if 3-bromo-6-methylquinoline is available or if avoiding POCIs is
necessary. It offers higher atom economy in the coupling step but requires a more expensive
catalyst.

Step 1: Heck Coupling

Coupling 3-bromo-6-methylquinoline with an acrylate ester.

» Reagents: 3-Bromo-6-methylquinoline, Methyl acrylate, Pd(OAc)z, P(o-tol)s, EtsN, DMF.
¢ Reaction:

Protocol:

« Combine aryl bromide (1.0 eq), methyl acrylate (1.2 eq), Pd(OAc)z (5 mol%), and ligand in
DMF.

e Heat to 100°C under Argon for 12 hours.

o Workup: Dilute with water, extract with EtOAc. Purify via flash chromatography.

Step 2: Hydrogenation and Hydrolysis

e Hydrogenation: Hz, Pd/C in MeOH (reduces alkene).

e Hydrolysis: LiOH in THF/H20 (cleaves methyl ester to acid).

Comparative Analysis of Pathways
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Pathway A: Meth-Cohn .
Feature . i Pathway B: Heck Coupling
(Vilsmeier)

3-Bromo-6-methylquinoline

Starting Material p-Toluidine (Cheap, Abundant) ) ]
(Expensive/Synthetic)
Reagents POCIs, DMF, Malonic Acid Pd catalyst, Acrylates
- ) ) Moderate (Catalyst cost limits
Scalability High (Kg scale established)
scale)
Safety Profile Hazardous (POCIs, HCI gas) Moderate (Heavy metals)
Step Count 3 (Acetylation included) 2 (If bromide available)
Overall Yield ~40-50% ~60—-70% (from bromide)

Mechanism Visualization (Meth-Cohn)

The formation of the 2-chloro-3-formylquinoline is the most complex mechanistic step.
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Figure 2: Simplified mechanistic flow of the Meth-Cohn quinoline synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. researchgate.net [researchgate.net]
e 2. Quinoline synthesis [organic-chemistry.org]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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